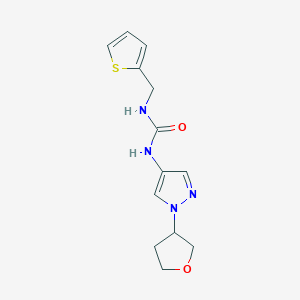

1-Ethynyl-N-methylcyclopropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethynyl-N-methylcyclopropane-1-sulfonamide, also known as EMS, is a chemical compound with potential applications in scientific research. This compound belongs to the sulfonamide family, which is known for its antibacterial and antifungal properties. However, EMS has a different mechanism of action, making it a promising candidate for various research fields.

Aplicaciones Científicas De Investigación

Nucleophilic Substitutions Catalyzed by Palladium

The palladium-catalyzed nucleophilic substitution of 1-alkynylcyclopropyl chlorides offers a pathway to synthesize cyclopropylideneethyl derivatives, valuable building blocks in synthetic chemistry. This process highlights the synthetic utility of cyclopropane derivatives, including the possibility of generating optically active methylenecyclopropane derivatives through the use of chiral ligands in the palladium catalyst. Such transformations underscore the potential of cyclopropane and alkyne-functionalized compounds in constructing complex molecular architectures (Stolle et al., 1992).

Synthesis of Substituted 1,1-Dicyanocyclopropanes

The one-pot synthesis of substituted 1,1-dicyanocyclopropanes from sulfonium salts, malononitrile, and carbonyl compounds demonstrates the versatility of cyclopropane derivatives in organic synthesis. This method leverages the reactivity of sulfonium salts towards malononitrile and aldehydes, yielding cyclopropanes stereoselectively, which are confirmed by physicochemical methods including X-ray diffraction. The reaction efficiency in ionic liquids compared to traditional solvents highlights the importance of reaction media in optimizing yields and stereoselectivity (Shestopalov et al., 2003).

Anticancer and Antiviral Sulfonamides

Sulfonamides, including sulfonamide derivatives, play a crucial role in medicinal chemistry, offering antibacterial, diuretic, and antithyroid activities. Recent research indicates their substantial antitumor activity both in vitro and in vivo, through mechanisms such as carbonic anhydrase inhibition and cell cycle arrest. The versatility of the sulfonamide group in drug design and its incorporation into various therapeutic agents underline the importance of functionalized cyclopropane derivatives in developing new anticancer and antiviral drugs (Scozzafava et al., 2003).

Propiedades

IUPAC Name |

1-ethynyl-N-methylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-6(4-5-6)10(8,9)7-2/h1,7H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUSOEFXWQUIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)

![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)

![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)